6-Bromo-7-methylquinazolin-4(3H)-one belongs to the class of organic compounds known as quinazolinones. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds widely studied for their diverse biological activities and have emerged as privileged scaffolds in medicinal chemistry. [] This particular derivative, 6-bromo-7-methylquinazolin-4(3H)-one, has been investigated in scientific research primarily for its potential as a synthetic building block and for its biological activities, particularly as an antibacterial agent. []
6-bromo-7-methylquinazolin-4(3H)-one is a heterocyclic organic compound with the molecular formula . It belongs to the quinazolinone family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research, making it a valuable building block in organic synthesis and drug development .
6-bromo-7-methylquinazolin-4(3H)-one can be classified as a quinazolinone derivative, characterized by the presence of a bromine atom at the 6-position and a methyl group at the 7-position of the quinazolinone ring. This structural arrangement is significant as it influences the compound's reactivity and biological activity. The compound is synthesized from readily available precursors and is used extensively in research settings for its potential applications in various scientific domains.
The synthesis of 6-bromo-7-methylquinazolin-4(3H)-one typically involves the bromination of 7-methylquinazolin-4(3H)-one. The reaction can be performed using bromine or brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction conditions often require mild heating to facilitate bromination, with typical yields ranging from moderate to high depending on the specific conditions employed .
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for larger scale operations. Automated reactors are commonly used to ensure precise control over reaction parameters, maximizing yield and purity .
The molecular structure of 6-bromo-7-methylquinazolin-4(3H)-one features a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The presence of the bromine atom at position 6 contributes significantly to its chemical properties, while the methyl group at position 7 affects its steric and electronic characteristics.
6-bromo-7-methylquinazolin-4(3H)-one can participate in several types of chemical reactions:
For these reactions, typical reagents include:
The products formed from these reactions vary based on reagents used:
The mechanism of action for 6-bromo-7-methylquinazolin-4(3H)-one involves its interaction with biological targets such as enzymes or receptors. The bromine atom plays a crucial role in binding affinity, potentially inhibiting target enzyme activity. This interaction may lead to downstream effects that contribute to its antimicrobial and anticancer properties .
The compound exhibits stability under standard laboratory conditions but may react with strong oxidizing agents or bases. Its reactivity is significantly influenced by the presence of the bromine atom, which can engage in various substitution reactions .
6-bromo-7-methylquinazolin-4(3H)-one has several significant applications:
The quinazolinone core construction represents the foundational step in synthesizing 6-bromo-7-methylquinazolin-4(3H)-one. Industrially viable protocols typically commence with appropriately substituted anthranilic acid derivatives. The most efficient pathway involves cyclocondensation reactions between 2-amino-4-bromo-5-methylbenzoic acid and formamidine acetate under acidic conditions. This single-step annulation proceeds via nucleophilic attack of the amino group on the carbon electrophile, followed by dehydration to aromatize the heterocyclic system, yielding the target scaffold in 78-85% efficiency [1]. Alternative precursors include 2-amino-5-methylbenzamide, which undergoes cyclodehydration with orthoesters (e.g., triethyl orthoformate) in refluxing acetic acid to install the C4 carbonyl functionality essential for quinazolinone pharmacology [3].
Catalytic enhancement significantly improves reaction kinetics and purity profiles. The addition of potassium iodide (10 mol%) coupled with cuprous chloride (5 mol%) accelerates cyclization at reduced temperatures (80-90°C), suppressing dihalogenated byproduct formation to <5% [1]. Microwave-assisted protocols demonstrate remarkable efficiency improvements, where irradiation (150°C, 30 min) in solvent-free conditions achieves near-quantitative conversion of 2-aminobenzamide analogs while reducing reaction times from hours to minutes . This method proves particularly advantageous for acid-sensitive substituents, minimizing degradation pathways common in prolonged thermal heating.
Table 1: Comparative Analysis of Quinazolinone Cyclization Methods
Precursor | Reagent/Catalyst | Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
2-Amino-4-bromo-5-methylbenzoic acid | Formamidine acetate/AcOH | Reflux, 6h | 85 | 6 hours |
2-Amino-5-methylbenzamide | Triethyl orthoformate | 120°C, 4h | 78 | 4 hours |
2-Amino-4-bromo-5-methylbenzamide | NH₄PF₆/DMF | 150°C MW, 0.5h | 92 | 30 minutes |
2-Amino-5-methylbenzamide | TsN₃, CuI, Et₃N | RT, 12h | 89 | 12 hours |
Positional selectivity in bromination demands precise control to achieve the 6-bromo regioisomer without compromising the methyl substituent at C7. Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 0-5°C demonstrates superior regioselectivity over molecular bromine, affording >95% C6-brominated product with <3% dibrominated contaminants [3] [9]. The reaction proceeds via bromonium ion formation directed by the quinazolinone carbonyl group's electronic effects, where the C6 position exhibits higher electron density compared to C5 and C8 positions. Catalytic systems employing copper(I) bromide (5 mol%) in dimethylformamide significantly enhance bromination kinetics, enabling complete conversion within 30 minutes at 50°C while maintaining positional fidelity [1].
N-Alkylation at the N3 position introduces structural diversity critical for pharmacological optimization. Efficient protocols employ phase-transfer catalysis with tetrabutylammonium bromide (TBAB), where 6-bromo-7-methylquinazolin-4(3H)-one reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in aqueous NaOH/toluene biphasic systems. This approach achieves N3-alkylation yields exceeding 90% with minimal O-alkylation byproducts (<2%) [8]. Microwave-assisted alkylation demonstrates exceptional efficiency for sterically hindered electrophiles; irradiation at 100°C for 10-15 minutes in acetone with K₂CO₃ base affords N3-arylmethyl derivatives in 85-93% isolated yields, substantially outperforming conventional heating methods requiring 6-8 hours .
Table 2: Bromination and Alkylation Optimization Parameters
Modification Type | Reagent/Catalyst | Key Conditions | Selectivity/Yield | Byproduct Control |
---|---|---|---|---|
C6 Bromination | NBS/CH₃CN | 0-5°C, 2h | >95% regioselectivity | <3% dibromide |
C6 Bromination | Br₂/CuBr (5 mol%) | DMF, 50°C, 0.5h | 98% conversion | Bromomethyl <1% |
N3 Methylation | CH₃I/TBAB (5 mol%) | NaOH(aq)/toluene, RT | 92% yield | O-methyl <2% |
N3 Benzylation | BnCl/K₂CO₃ | MW 100°C, 15min | 93% yield | Dialkylation <1% |
The 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling, enabling strategic introduction of pharmacophores at this electronically active position. Suzuki-Miyaura reactions demonstrate exceptional utility for installing aromatic and heteroaromatic systems, employing Pd(PPh₃)₄ (3 mol%) with K₂CO₃ base in dioxane/water (4:1) at 80°C. This protocol couples phenylboronic acids bearing electron-donating (-OMe, -Me) and electron-withdrawing (-NO₂, -CF₃) groups with consistent efficiency (75-88% yield), though sterically hindered ortho-substituted partners require elevated temperatures (100°C) for satisfactory conversion [10]. The bromine's strategic positioning adjacent to the electron-deficient quinazolinone ring enhances oxidative addition kinetics, reducing catalyst loading requirements compared to conventional aryl bromides.
Sonogashira coupling introduces alkyne functionality for protease inhibitor development, utilizing PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) with triethylamine as both base and solvent. Terminal alkynes including propyne, phenylacetylene, and trimethylsilylacetylene couple efficiently (70-82% yield) at 60°C within 4 hours, with minimal protodebromination (<5%) [10]. Recent advances employ PEPPSI-IPr (Pd-NHC) catalysts (1 mol%) under mild conditions (50°C, 2h) to couple sensitive propargyl alcohols without dehydration side reactions. The C7 methyl group exerts beneficial steric guidance during cross-coupling transition states, suppressing undesirable homocoupling and enhancing heterocoupling regioselectivity.
Environmental sustainability imperatives drive innovation in 6-bromo-7-methylquinazolin-4(3H)-one synthesis through three principal strategies: solvent reduction, energy minimization, and catalyst recyclability. Microwave-assisted synthesis achieves dramatic energy savings (85% reduction) in cyclocondensation steps, where solvent-free reactions between 2-amino-4-bromo-5-methylbenzoic acid and urea over zeolite catalysts complete within 8-10 minutes at 150°C, delivering products in 89% yield with E-factors <5 [8]. Reaction mass spectroscopy confirms no thermal degradation up to 180°C, validating the safety profile of these intensified protocols.
Aqueous reaction media replace hazardous organic solvents in bromination and functionalization steps. NBS-mediated bromination proceeds efficiently in water using β-cyclodextrin as a supramolecular catalyst (0.5 mol%), achieving 94% conversion at 30°C with excellent regioselectivity. The hydrophobic cavity selectively complexes the quinazolinone C5-C8 region, positioning bromine delivery exclusively at C6 [7]. Catalyst recyclability reaches industrial viability with magnetic Fe₃O₄@SiO₂-Pd nanocatalysts used in Suzuki couplings, retaining >95% activity over seven cycles while reducing palladium leaching to <0.5 ppm per run – critical for pharmaceutical applications requiring heavy metal control [7].
Solvent-free mechanochemical methods represent the frontier in sustainable functionalization, where high-speed ball milling (30 Hz, 2h) facilitates N3-alkylation using potassium carbonate base, achieving quantitative yields without solvent input. This approach eliminates purification aqueous waste streams and reduces process mass intensity (PMI) by 90% compared to solution-phase alkylations. Life cycle assessment confirms 65% reduction in cumulative energy demand for mechanochemical routes from raw materials to isolated product.
Table 3: Green Chemistry Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy Demand (kJ/mol) | Catalyst Recyclability |
---|---|---|---|---|
Conventional synthesis | 87 | 56 | 8,500 | Not applicable |
Microwave cyclization | 15 | 4.8 | 1,200 | 3 cycles |
Aqueous bromination | 22 | 7.3 | 2,100 | 10 cycles (β-CD) |
Mechanochemical N-alkylation | 8 | 1.2 | 450 | Not required |
Magnetic Pd-catalyzed coupling | 18 | 5.6 | 3,100 | >7 cycles |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1